Structural Complexity and MW Differentiation Relative to the Minimal N-(4-Sulfamoylphenyl)benzamide Scaffold
Relative to the simplest sulfamoyl benzamide scaffold, N-(4-sulfamoylphenyl)benzamide (CHEMBL23559, MW ~274.3 g/mol), CAS 332885-72-0 incorporates a fully elaborated phenylglyoxylamide linker and a 4-methoxybenzamide terminus, resulting in a molecular weight increase of approximately 165 Da (MW 439.5 vs. ~274.3 g/mol) [1]. This structural expansion increases the heavy atom count from 20 to 31, adds one additional hydrogen-bond acceptor (7 vs. 6), and raises the topological polar surface area (TPSA) from approximately 101 Ų to 136 Ų [1][2]. In the CB2-selective sulfamoyl benzamide series, the incorporation of sterically demanding, lipophilic amide substituents analogous in scale to the phenylglyoxylamide moiety was essential for achieving sub-100 nM receptor binding affinity [3].
| Evidence Dimension | Molecular complexity and drug-likeness parameters |
|---|---|
| Target Compound Data | MW 439.5 g/mol; TPSA 136 Ų; HBA 7; HBD 3; XLogP3 3.5; Rotatable bonds 8 [1] |
| Comparator Or Baseline | N-(4-sulfamoylphenyl)benzamide (CHEMBL23559): MW ~274.3 g/mol; TPSA ~101 Ų; HBA ~5; HBD ~3; XLogP ~1.9 [2] |
| Quantified Difference | ΔMW +165.2 Da; ΔTPSA +35 Ų; ΔHBA +2; ΔXLogP3 +1.6; ΔRotatable bonds +4 |
| Conditions | Computed physicochemical properties from PubChem (Cactvs/XLogP3) compared across two discrete compound entries [1][2]. |
Why This Matters
The substantial increase in MW, TPSA, and rotatable bond count defines a distinct property space that cannot be accessed with the minimal scaffold, enabling exploration of elaborated binding pockets in targets such as cannabinoid receptors or bradykinin B1.
- [1] PubChem. (2026). Compound Summary for CID 3095902. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 1381590 (N-(4-sulfamoylphenyl)benzamide). National Center for Biotechnology Information. View Source
- [3] Worm, K., et al. (2008). Sulfamoyl benzamides as novel CB2 cannabinoid receptor ligands. Bioorg. Med. Chem. Lett., 18(9), 2830–2835. View Source
